(R)-3-Phenyl-butan-1-OL
Description
Structure
3D Structure
Properties
CAS No. |
1126-07-4 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(3R)-3-phenylbutan-1-ol |
InChI |
InChI=1S/C10H14O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m1/s1 |
InChI Key |
SQGBBDFDRHDJCJ-SECBINFHSA-N |
SMILES |
CC(CCO)C1=CC=CC=C1 |
Isomeric SMILES |
C[C@H](CCO)C1=CC=CC=C1 |
Canonical SMILES |
CC(CCO)C1=CC=CC=C1 |
Origin of Product |
United States |
The Critical Role of Chiral Alcohols in Asymmetric Synthesis
Asymmetric synthesis is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. Chiral alcohols, which are organic compounds containing a hydroxyl group attached to a stereocenter, are of paramount importance in this field. wisdomlib.orgfiveable.me Their significance stems from their ability to serve as versatile intermediates and building blocks for the synthesis of more complex chiral molecules with specific, desired stereochemistry. fiveable.meeurekaselect.com
The preparation of enantiopure chiral alcohols is a key focus. eurekaselect.com One of the powerful methods to achieve this is through the asymmetric reduction of prochiral ketones, often facilitated by biocatalysts like alcohol dehydrogenases or by using chiral metal complexes. wisdomlib.org These methods allow for the selective formation of one enantiomer over the other, a crucial step in producing enantiomerically pure compounds. The unique properties of chiral alcohols make them invaluable in creating the specific molecular configurations essential for effective drug development and other chemical applications. wisdomlib.org They are widely used in the fields of organic synthesis, material science, medicine, agricultural chemistry, and fine chemicals. alfachemic.com
Strategic Importance of R 3 Phenyl Butan 1 Ol As a Chiral Building Block
Chemo-Enzymatic Approaches to Enantioselective Synthesis
Chemo-enzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical reactions, offer powerful routes to enantiopure compounds. utupub.fi These strategies are particularly effective for producing chiral alcohols like this compound.
Lipase-Catalyzed Dynamic Kinetic Resolution and Transesterification Reactions
Lipases are widely used biocatalysts for the kinetic resolution of racemic alcohols due to their stereoselectivity. utupub.fimdpi.com Dynamic kinetic resolution (DKR) is a particularly efficient method that can theoretically achieve a 100% yield of the desired enantiomer from a racemic mixture. doi.orgrsc.org This process involves the simultaneous lipase-catalyzed resolution of one enantiomer and the in-situ racemization of the slower-reacting enantiomer. rsc.orgnih.gov
In the context of 3-phenyl-butan-1-ol, lipase (B570770) from Pseudomonas cepacia has been utilized for enantioselective transesterification with vinyl acetate. chemicalbook.com However, the reported enantiomeric excess was low. researchgate.net More successful applications of lipase-catalyzed reactions often involve a "low-temperature lipase-catalyzed reaction" protocol to enhance enantioselectivity. mdpi.com For instance, lipase QLM-catalyzed transesterification has been shown to favor the (R)-enantiomer. mdpi.com The kinetic resolution of racemic alcohols can be achieved through acylation or the alcoholysis of their esters, with Candida antarctica lipase B (CAL-B), Burkholderia cepacia lipase, and Thermomyces lanuginosus lipase being commonly employed in organic solvents. utupub.fi
Table 1: Lipase-Catalyzed Reactions for Chiral Alcohol Synthesis
| Enzyme | Substrate | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |
| Lipase QLM | (R/S)-2-methyl-2-nitrobut-3-en-1-ol | Transesterification | (R)-2-methyl-2-nitro-3-buten-1-yl acetate | >99% | mdpi.com |
| Candida antarctica Lipase B (CAL-B) | Racemic 1,2,3,4-tetrahydroquinoline-propan-2-ols | Kinetic Resolution | (S)-alcohols and (R)-acetates | >99% | mdpi.com |
| Burkholderia cepacia Lipase (BCL) | Racemic 1,2,3,4-tetrahydroquinoline-propan-2-ols | Kinetic Resolution | (S)-alcohols and (R)-acetates | up to 98% | mdpi.com |
Biocatalytic Reduction Strategies Using Alcohol Dehydrogenases and Ketoreductases
Biocatalytic reduction of prochiral ketones using alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) is a highly effective method for producing enantiomerically pure alcohols. rsc.orguni-greifswald.de These enzymes, often used as whole-cell biocatalysts or isolated enzymes, exhibit high stereoselectivity. rsc.orgtudelft.nl
Various microorganisms and their isolated enzymes have been screened for the reduction of phenyl-substituted ketones. mdpi.com For example, whole cells of Lactobacillus kefiri have been used to reduce 4-phenyl-2-butanone to (R)-4-phenyl-2-butanol with high conversion and enantiomeric excess. sci-hub.se Similarly, ADHs from Leifsonia sp. and Rhodococcus ruber have shown activity towards phenyl-substituted ketones. nih.govmdpi.com Ketoreductases are particularly valuable as they can be engineered to exhibit desired substrate specificity and stereoselectivity. tudelft.nlnih.gov The choice of the biocatalyst is crucial, as different enzymes can lead to opposite enantiomers. For instance, some ADHs follow Prelog's rule to produce (S)-alcohols, while others exhibit anti-Prelog selectivity, yielding (R)-alcohols. nih.gov
Table 2: Biocatalytic Reduction of Ketones to Chiral Alcohols
| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Lactobacillus kefiri P2 (whole cell) | 4-Phenyl-2-butanone | (R)-4-Phenyl-2-butanol | 91% | sci-hub.se |
| Leifsonia sp. S749 ADH (LSADH) | 1-Phenyl-3-butanone | (R)-1-Phenyl-3-butanol | Not specified | nih.gov |
| E. coli/Lk-ADH Prince | Pentoxifylline | (R)-alcohol | >99% | nih.gov |
| Baker's Yeast | 1-Phenyl-1,3-butanedione | (S)-(+)-3-hydroxy-1-phenyl-1-butanone | >98% | researchgate.netcdnsciencepub.com |
Asymmetric Catalytic Hydrogenation Strategies
Asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds, offering high enantioselectivity and atom economy. wikipedia.org This method typically involves the use of a chiral transition metal complex as a catalyst. wikipedia.org
Application of Chiral Metal Complexes (e.g., Iridium, Rhodium) with Chiral Ligands (e.g., BINAP Derivatives)
Chiral iridium and rhodium complexes bearing chiral phosphine (B1218219) ligands, such as BINAP derivatives, are highly effective catalysts for the asymmetric hydrogenation of unsaturated precursors to chiral alcohols. shu.eduacs.orgnih.gov Iridium complexes with P,N ligands are particularly noteworthy for their ability to hydrogenate unfunctionalized olefins with high enantioselectivity. acs.org For instance, iridium catalysts have been successfully used in the hydrogenation of allylic alcohols. shu.edu Rhodium-BINAP catalysts are also widely employed and their mechanism has been studied theoretically, suggesting a pathway involving a Rh(III) dihydride intermediate. nih.gov The choice of ligand is critical for achieving high enantioselectivity, and a variety of chiral ligands have been developed for this purpose. nih.gov
Substrate Specificity and Enantioselectivity in Hydrogenation of Unsaturated Precursors
The substrate specificity and enantioselectivity of asymmetric hydrogenation are highly dependent on the structure of both the substrate and the chiral catalyst. shu.eduurv.cat For the synthesis of this compound, a suitable unsaturated precursor would be 3-phenyl-3-buten-1-ol (B3259347) or 3-phenyl-2-buten-1-ol. The hydrogenation of such allylic alcohols has been investigated using chiral iridium catalysts. shu.edu The stereochemical outcome of the reaction can often be predicted and controlled by the careful selection of the chiral ligand and reaction conditions. urv.catdiva-portal.org For example, the hydrogenation of β,β-disubstituted acrylamides and α,β-unsaturated ketones has been achieved with high enantioselectivity using iridium complexes. urv.cat
Stereoselective Reduction Pathways of Prochiral Precursor Compounds
The stereoselective reduction of prochiral ketones is a common and effective strategy for synthesizing chiral alcohols. google.comconicet.gov.ar This approach relies on the use of chiral reducing agents or catalysts that can differentiate between the two enantiofaces of the carbonyl group.
A variety of methods have been developed for the stereoselective reduction of prochiral ketones. google.comacs.org Baker's yeast, for example, is a well-known biocatalyst for the enantioselective reduction of ketones, often affording high enantiomeric purity. researchgate.netcdnsciencepub.com Chemical methods employing chiral borane (B79455) reagents have also been extensively studied. google.com The stereochemical outcome of these reductions is influenced by the steric and electronic properties of both the substrate and the reducing agent. researchgate.net For instance, the reduction of 1-phenyl-1,3-butanedione with baker's yeast yields (S)-(+)-3-hydroxy-1-phenyl-1-butanone with high enantioselectivity. researchgate.net
Enantioselective Reduction of 3-Phenylbutanal and Related Aldehydes
The enantioselective reduction of 3-phenylbutanal to this compound can be accomplished using various catalytic systems. One notable method involves iridium-catalyzed transfer hydrogenative coupling. In this process, an alcohol or aldehyde is coupled with allyl acetate. For instance, the allylation of aliphatic aldehydes can furnish homo-allylic alcohols with high enantiomeric excess, often exceeding 95%. nih.gov While specific data for 3-phenylbutanal is not detailed, the general applicability of this method to aliphatic aldehydes suggests its potential for the synthesis of this compound. nih.gov
Another approach is the biotransformation of 3-phenylbutanal. Certain microorganisms, such as Gluconobacter oxydans DSM 2343, can oxidize 3-phenyl-1-butanol (B1593598) to the corresponding aldehyde, demonstrating the enzymatic machinery capable of acting on this substrate. chemicalbook.com Conversely, enzymatic reductions, often employing alcohol dehydrogenases, are a powerful tool for producing chiral alcohols with high enantioselectivity.
Asymmetric Reduction of Ketone Precursors (e.g., 1-Phenyl-1-butanone)
The asymmetric reduction of prochiral ketones is a widely employed and effective strategy for synthesizing enantiopure alcohols. For the synthesis of this compound, a relevant precursor is 1-phenyl-1-butanone.
Catalytic transfer hydrogenation is a prominent method. For example, the reduction of aryl α-dialkylaminomethyl ketones using chiral catalysts can yield the corresponding β-amino alcohols with high enantiomeric excess (95-99% ee). ptfarm.pl While not a direct synthesis of this compound, this demonstrates the effectiveness of the methodology for related structures.
Yeast-mediated reductions also offer a green and efficient alternative. For instance, Saccharomyces cerevisiae can reduce phenyl n-propyl ketone. The enantioselectivity of this reduction can be dramatically influenced by reaction conditions. In a hexane/water biphasic system, the addition of Zn²⁺ can switch the selectivity to favor the (R)-enantiomer with an enantiomeric excess greater than 99%.
A study in 2011 detailed the iridium-catalyzed asymmetric hydrogenation of 1-phenyl-1-butanone, achieving a 98% yield and an enantiomeric excess greater than 99%. This highlights the power of transition metal catalysis in achieving high levels of stereocontrol.
Table 1: Asymmetric Reduction of 1-Phenyl-1-butanone
| Catalyst System | Yield | Enantiomeric Excess (ee) | Reference |
| Iridium Complex | 98% | >99% | |
| Saccharomyces cerevisiae with Zn²⁺ | - | >99% (R) |
Reduction of Carboxylic Acid Derivatives (e.g., Methyl Esters of 3-Phenylbutyric Acid)
The reduction of carboxylic acid derivatives, such as esters, provides another pathway to this compound. 3-Phenyl-1-butanol can be prepared by the reduction of the methyl ester of 3-phenylbutyric acid. chemicalbook.com While this specific reference does not detail an enantioselective reduction, the principle is well-established. Chiral reducing agents or catalytic hydrogenation with chiral catalysts can be employed to achieve enantioselectivity in the reduction of the ester to the desired alcohol.
Diastereoselective Synthetic Routes to this compound Analogues
Diastereoselective reactions are crucial for creating molecules with multiple stereocenters. These methods are particularly useful for synthesizing analogues of this compound where additional stereocenters are introduced in a controlled manner.
Controlled C-C Bond Formation via Organometallic Reagents for Stereocenter Induction
The formation of carbon-carbon bonds using organometallic reagents is a powerful tool for inducing stereocenters. The conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a classic example. thieme-connect.com
A notable example of stereocenter induction involves the reaction of (S)-(3-fluorobutyl)benzene, which can be prepared from (R)-4-phenylbutan-2-ol, with triphenylaluminum. acs.org This reaction proceeds with a degree of stereochemical retention, suggesting the involvement of a short-lived carbocation-aluminate ion pair. acs.org This highlights how a pre-existing stereocenter can influence the formation of a new one.
Enzymatic C-C bond formation is also a rapidly advancing field. researchgate.net Aldolases, for example, can catalyze the formation of two new stereocenters with high control. researchgate.net This approach offers a green and highly selective alternative to traditional organometallic chemistry.
Diastereoselective Hydroxy- and Azido-Selenenylation Reactions
Hydroxy- and azido-selenenylation reactions of allylic alcohols and azides provide a method for the diastereoselective synthesis of 1,3-diols and 1,3-azidoalcohols. nih.govnih.gov These reactions, which proceed through the addition of an organoselenium reagent across a double bond, can achieve high diastereomeric ratios, up to 95:5. nih.govnih.gov
The general procedure involves reacting a trans-allylic alcohol with phenylselenyl chloride in acetonitrile (B52724) and water. nih.gov The resulting 2-phenylselenenyl-1,3-anti-diols can be further manipulated, as the phenylselenenyl group can be easily removed or functionalized. nih.gov This methodology allows for the controlled installation of hydroxyl and amino functionalities, leading to the synthesis of complex analogues of this compound with defined stereochemistry at multiple centers.
Stereochemical Characterization and Chiral Recognition Studies of R 3 Phenyl Butan 1 Ol
Methodologies for Enantiomeric Purity Assessment and Enantiomeric Excess Determination
The enantiomeric excess (ee), a measure of the purity of a chiral substance, is a critical parameter in asymmetric synthesis. A variety of analytical techniques are employed to accurately determine the ee of (R)-3-phenyl-butan-1-ol.
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are the most common and reliable methods. These techniques separate the enantiomers, allowing for their individual quantification. The choice of CSP and the mobile phase is crucial for achieving baseline separation. For instance, in the nickel-catalyzed asymmetric hydrogenation synthesis of (R)-3-phenylbutan-1-ol, an enantiomeric excess of 98% was determined using SFC analysis on a Lux 5u Amylose-1 column. rsc.org Similarly, lipase-catalyzed resolutions utilize chiral HPLC to monitor the enantiomeric excess of both the product and the remaining substrate. In one study, the separation of (R)- and (S)-3-phenyl-butan-1-ol was achieved using a CHIRALCEL OB-H column with a hexane/i-PrOH mobile phase. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy offers another powerful tool, particularly when using chiral derivatizing agents (CDAs) or chiral solvating agents. The reaction of a non-racemic alcohol with a chiral agent produces diastereomers that exhibit distinct signals in the NMR spectrum. beilstein-journals.org For example, chiral phosphorus-containing agents can be used to form diastereomeric esters, where the different chemical environments lead to separable signals in the ³¹P NMR spectrum. beilstein-journals.org A similar approach using (S)-3-phenyl-2-(selenophenyl)propan-1-ol as a CDA allows for the determination of enantiomeric excess of chiral carboxylic acids via ⁷⁷Se NMR, demonstrating the versatility of this principle. scielo.briaea.org
The table below summarizes representative chromatographic methods used for the enantiomeric purity assessment of 3-phenyl-butan-1-ol.
Table 1: Chromatographic Methods for Enantiomeric Excess (ee) Determination of 3-Phenyl-butan-1-ol
| Technique | Chiral Stationary Phase | Mobile Phase | Flow Rate | Detection | Analyte/Retention Times (min) | Reference |
|---|---|---|---|---|---|---|
| SFC | Lux 5u Amylose-1 | MeOH/CO₂ | Not Specified | Not Specified | (R)-3-phenylbutan-1-ol (98% ee) | rsc.org |
| HPLC | CHIRALCEL OB-H (Daicel) | Hexane/i-PrOH (19:1) | 0.5 mL/min | Not Specified | (R)-enantiomer: 22.8 min, (S)-enantiomer: 25.7 min | mdpi.com |
| HPLC | CHIRALCEL AD-H (Daicel) | Hexane/i-PrOH (95:5) | 0.5 mL/min | Not Specified | Used for a derivative, (R)-6: 23.9 min, (S)-6: 27.0 min | mdpi.com |
Mechanistic Insights into Chiral Discrimination in Catalytic and Enzymatic Systems
The synthesis of enantiomerically pure this compound often relies on catalytic or enzymatic processes that can differentiate between the two enantiomers of a racemic precursor. This chiral discrimination is rooted in the three-dimensional interactions between the substrate and the chiral environment of the catalyst or enzyme active site.
Enzymatic kinetic resolution is a widely used strategy, with lipases being particularly effective. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are often used to catalyze the acylation of racemic 3-phenyl-butan-1-ol. scirp.orgdiva-portal.org In a typical kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer at a much faster rate than the other. For the acylation of secondary alcohols like this, lipases generally exhibit a preference for the (S)-enantiomer. The enzyme's active site contains a catalytic triad (B1167595) (e.g., Ser-His-Asp) and stereospecificity pockets. The alcohol enantiomer must fit into this active site in a specific orientation for the serine hydroxyl group to attack the acyl donor. The (S)-enantiomer fits more readily into the active site, positioning its hydroxyl group for efficient acylation. Conversely, the (R)-enantiomer fits poorly due to steric hindrance between its substituents and the walls of the active site pockets. diva-portal.org This results in the rapid conversion of the (S)-alcohol to its ester, leaving the unreacted this compound with high enantiomeric purity. mdpi.comresearchgate.net
In transition metal catalysis, chiral ligands coordinate to a metal center to create a chiral pocket around the active site. For instance, in the asymmetric hydrogenation of an enone precursor, a rhodium complex bearing a chiral diene ligand can control the direction from which hydrogen is delivered to the double bond, leading to the formation of one enantiomer over the other. osti.gov Similarly, chiral bifunctional organocatalysts operate through multipoint recognition, using interactions like hydrogen bonding to orient the substrate in a specific way, thereby directing the stereochemical outcome of the reaction. kyoto-u.ac.jp These catalysts essentially create a transient, well-defined chiral environment that forces the reaction to proceed through a lower energy pathway for the formation of the desired enantiomer.
Chemical Reactivity and Derivatization of R 3 Phenyl Butan 1 Ol
Selective Oxidation Reactions
The primary alcohol functionality of (R)-3-Phenyl-butan-1-ol can be selectively oxidized to produce the corresponding aldehyde, (R)-3-phenylbutanal, or further to the carboxylic acid, (R)-3-phenylbutanoic acid. The choice of oxidant and reaction conditions dictates the final product.
The selective oxidation of primary alcohols to aldehydes is a crucial transformation in organic synthesis, as aldehydes are key precursors for many other functional groups. researchgate.net For this compound, this conversion requires mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid. rug.nl
Various modern catalytic systems are effective for this purpose. organic-chemistry.org For instance, systems employing catalysts like trichloroisocyanuric acid in the presence of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can rapidly oxidize primary alcohols without significant over-oxidation. organic-chemistry.org Other notable catalytic systems include those based on copper complexes with ligands like bpy (2,2'-bipyridine) or iridium complexes, which can facilitate dehydrogenative oxidation. organic-chemistry.org While not specifically detailed for this compound in the provided resources, these methods represent the state-of-the-art for the selective oxidation of primary alcohols.
Table 1: Catalytic Systems for the Oxidation of Primary Alcohols
| Catalyst System | Oxidant | Typical Product from Primary Alcohol |
|---|---|---|
| Trichloroisocyanuric acid / TEMPO | - | Aldehyde |
| (bpy)CuI / TEMPO | Air (O₂) | Aldehyde |
| Fe(NO₃)₃·9H₂O / 9-azabicyclo[3.3.1]nonan-N-oxyl | Air (O₂) | Aldehyde |
| Nickel(II) chloride / Sodium hypochlorite (B82951) | Sodium hypochlorite (bleach) | Carboxylic Acid |
Biotransformation offers an environmentally benign alternative to traditional chemical oxidation. The bacterium Gluconobacter oxydans is known for its ability to perform regioselective and stereoselective incomplete oxidation of various substrates, including alcohols. researchgate.netnih.gov This organism can be utilized for the chemoselective oxidation of primary alcohols to their corresponding aldehydes. researchgate.net
In the case of aromatic alcohols, G. oxydans has been shown to oxidize compounds like 2-phenylethanol (B73330) to 2-phenylacetaldehyde with high conversion rates. researchgate.net The oxidation occurs under mild conditions, typically in an aqueous medium at controlled pH and temperature. This biocatalytic approach is highly valued for its selectivity, often avoiding the over-oxidation to carboxylic acids that can plague chemical methods. vtt.fi
Nucleophilic Substitution Reactions Involving the Hydroxyl Functionality
The hydroxyl group of an alcohol is a poor leaving group for nucleophilic substitution reactions because hydroxide (B78521) (OH⁻) is a strong base. msu.edu Therefore, direct displacement of the -OH group by a nucleophile is generally not feasible. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group.
A common strategy is to perform the reaction in the presence of a strong acid (e.g., HBr, HCl). msu.edu The acid protonates the hydroxyl group to form an oxonium ion (-OH₂⁺). libretexts.org The resulting water molecule (H₂O) is an excellent leaving group, which can then be displaced by a nucleophile. msu.educhemistrysteps.com For a primary alcohol like this compound, this substitution would proceed via an Sₙ2 mechanism, involving a backside attack by the nucleophile on the carbon atom bearing the leaving group. chemistrysteps.comjove.com
Another effective method is to convert the alcohol into a sulfonate ester, such as a tosylate or mesylate. This is achieved by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a base. The resulting sulfonate is an excellent leaving group, readily displaced by a wide range of nucleophiles in a subsequent Sₙ2 reaction. chemistrysteps.com
Strategic Derivatization for Functionalization and Further Synthetic Utility
Derivatization is the process of transforming a chemical compound into a product of similar chemical structure, called a derivative. sigmaaldrich.com This is a key strategy to enhance the utility of this compound in multi-step syntheses. The conversion of the hydroxyl group into other functionalities opens up new avenues for molecular elaboration.
The methods described for nucleophilic substitution, such as conversion to alkyl halides or sulfonate esters, are prime examples of strategic derivatization. chemistrysteps.comlibretexts.org These derivatives can then participate in a wide array of reactions, such as forming carbon-carbon bonds with organometallic reagents or being converted into amines, azides, or nitriles.
Enzymatic reactions also provide powerful tools for derivatization. Lipase-catalyzed transesterification is a highly selective method for converting alcohols into esters. nih.govresearchgate.net This reaction is often performed in non-aqueous media to favor ester synthesis over hydrolysis. researchgate.net Such enzymatic esterification can be highly chemoselective, with some lipases exclusively catalyzing reactions with primary alcohols. nsf.gov This process is valuable not only for creating ester derivatives but also for the kinetic resolution of racemic alcohols.
Table 2: Derivatization Strategies for the Hydroxyl Group
| Reagent(s) | Derivative Formed | Purpose / Further Utility |
|---|---|---|
| HBr / H₂SO₄ | Alkyl Bromide | Substrate for Sₙ2 reactions (e.g., with CN⁻, N₃⁻, R-MgBr) |
| Tosyl Chloride / Pyridine | Tosylate Ester | Excellent leaving group for Sₙ2 and E2 reactions |
| Acyl Chloride / Base | Ester | Protecting group, precursor for other functional groups |
| Lipase (B570770) / Acyl Donor (e.g., Vinyl Acetate) | Ester | Enantioselective synthesis, kinetic resolution |
Applications of R 3 Phenyl Butan 1 Ol As a Chiral Building Block and Precursor
Construction of Complex Chiral Organic Architectures
As a chiral building block, (R)-3-Phenyl-butan-1-ol is instrumental in the synthesis of molecules with multiple stereocenters. The stereochemical information contained within this precursor is relayed through synthetic sequences to control the three-dimensional arrangement of the target molecule. Synthetic chemists utilize this molecule to introduce a specific stereogenic center that can influence the formation of subsequent stereocenters in a predictable manner.
For instance, the hydroxyl group can be converted into an aldehyde, which can then undergo diastereoselective aldol (B89426) reactions or other carbon-carbon bond-forming reactions. The steric and electronic properties of the phenyl group and the methyl group at the chiral center guide the approach of incoming reagents, leading to a high degree of stereocontrol in the formation of new chiral centers. This strategy is fundamental in building up complex acyclic and cyclic systems where the relative and absolute stereochemistry is crucial for biological activity or material properties.
Role in the Synthesis of Optically Active Chemical Intermediates for Advanced Applications
This compound is a key starting material for the synthesis of various optically active intermediates that are pivotal in the pharmaceutical and fine chemical industries. researchgate.net One of the most significant applications is its conversion to (R)-3-phenyl-1-butylamine. This transformation is typically achieved by first converting the primary alcohol into a suitable leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an azide (B81097) salt and subsequent reduction.
The resulting chiral amine, (R)-3-phenyl-1-butylamine, is a valuable intermediate for the synthesis of active pharmaceutical ingredients (APIs). Chiral amines are a common structural motif in a vast number of drugs, and their stereochemistry is often critical for therapeutic efficacy and safety. A patented method highlights the conversion of (R)-3-phenylbutan-1-ol to its corresponding p-toluenesulfonate ester, which is then reacted with sodium azide. The resulting azide is subsequently reduced to yield (R)-3-phenyl-1-butylamine hydrochloride, a stable salt form of the chiral amine intermediate.
Table 1: Synthesis of (R)-3-phenyl-1-butylamine from this compound
| Step | Reaction | Reagents | Product |
|---|---|---|---|
| 1 | Sulfonylation | p-Toluenesulfonyl chloride, Pyridine | (R)-3-phenylbutyl 4-methylbenzenesulfonate |
| 2 | Azide Substitution | Sodium azide (NaN₃) | (R)-1-azido-3-phenylbutane |
Development and Evaluation of Chiral Ligands and Organocatalysts
The development of new chiral ligands and organocatalysts is a cornerstone of modern asymmetric catalysis. Chiral alcohols, including this compound, can serve as precursors for the synthesis of such molecules. alfachemic.com The hydroxyl group can be functionalized to introduce phosphine (B1218219), amine, or other coordinating groups capable of binding to a metal center.
For example, the alcohol can be converted to a halide or sulfonate, which can then be used to alkylate a diphosphine or a chiral amine backbone. The resulting molecule, incorporating the (R)-3-phenylbutyl moiety, can act as a chiral ligand in transition-metal-catalyzed reactions, such as asymmetric hydrogenation, allylic alkylation, or cross-coupling reactions. The stereochemistry of the ligand, originating from the this compound, creates a chiral environment around the metal catalyst, which can induce high enantioselectivity in the product. While specific ligands derived directly from this alcohol are not widely documented in mainstream literature, its structural motif is representative of those used in the design of effective chiral auxiliaries and catalysts.
Integration into Natural Product Synthesis Pathways
The total synthesis of natural products often requires the use of enantiomerically pure starting materials from the "chiral pool" to build complex structures efficiently. This compound represents a non-naturally derived but readily available chiral building block that can be incorporated into synthetic pathways targeting complex molecules.
While a direct application of this compound in a completed total synthesis of a major natural product is not prominently reported, its structural elements are relevant. For instance, in the synthesis of complex polyketides or alkaloids, a fragment corresponding to this alcohol could be used to install a specific stereocenter. The synthesis of the natural product (+)-amphorogynine C, for example, utilizes a related chiral building block, (S)-1-phenylethanol, to establish a key stereocenter. A similar strategic application of this compound would involve its oxidation to the corresponding aldehyde or carboxylic acid, followed by coupling with another fragment of the target natural product. This approach leverages the commercial availability of the chiral alcohol to avoid complex de novo asymmetric synthesis steps for that portion of the molecule.
Applications in Agrochemical Synthesis
The agrochemical industry, much like the pharmaceutical sector, increasingly focuses on single-enantiomer active ingredients to enhance efficacy and reduce environmental impact. nih.govbuchler-gmbh.com Chiral alcohols and their amine derivatives are important intermediates in the synthesis of modern pesticides, including fungicides, herbicides, and insecticides. researchgate.net
The structural motif present in this compound and its derivatives, such as the corresponding chiral amine, is found in various biologically active molecules. The synthesis of novel agrochemicals often involves screening libraries of chiral compounds for desired activity. The (R)-3-phenylbutyl group can be incorporated into potential pesticide candidates to study the effect of this specific chiral moiety on biological efficacy and selectivity. For example, chiral amines derived from this alcohol can be used in the synthesis of N-acyl-alaninate fungicides, where the stereochemistry is known to be crucial for their mode of action. The use of enantiomerically pure building blocks like this compound is a key strategy in the discovery and development of next-generation, environmentally safer agrochemicals.
Advanced Spectroscopic Characterization and Structural Elucidation of R 3 Phenyl Butan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone for elucidating the carbon-hydrogen framework of (R)-3-Phenyl-butan-1-OL. Through the analysis of both proton (¹H) and carbon-13 (¹³C) nuclei, a detailed map of the molecular structure is constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound provides detailed information about the chemical environment, connectivity, and number of different protons in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic, carbinol, methylene, methine, and methyl protons.
The five protons of the monosubstituted phenyl group appear as a complex multiplet in the aromatic region, typically between δ 7.09 and 7.28 ppm. The benzylic proton (H-3), being adjacent to the phenyl ring, is deshielded and appears as a multiplet around δ 2.83 ppm. The two protons of the methylene group adjacent to the hydroxyl function (H-1) are diastereotopic and resonate as a multiplet around δ 3.47 ppm. The second methylene group protons (H-2) appear as a multiplet further upfield at approximately δ 1.80 ppm. The three protons of the methyl group (H-4) are observed as a doublet around δ 1.24 ppm, coupled to the benzylic proton at C-3. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on solvent and concentration.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Ar-H | 7.09 - 7.28 | Multiplet | 5H |
| -CH₂-OH (H-1) | ~3.47 | Multiplet | 2H |
| -CH(Ph)- (H-3) | ~2.83 | Multiplet | 1H |
| -CH₂-CH₂OH (H-2) | ~1.80 | Multiplet | 2H |
| -CH₃ (H-4) | ~1.24 | Doublet | 3H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their respective chemical environments. For this compound, eight distinct signals are expected, corresponding to the eight unique carbon environments in the molecule.
The carbon atom attached to the hydroxyl group (C-1) is expected to resonate in the typical range for a primary alcohol, around 60-65 ppm. The adjacent methylene carbon (C-2) would appear further upfield. The benzylic carbon (C-3), directly attached to the phenyl ring, is deshielded and would appear in the 40-55 ppm range. The methyl carbon (C-4) would be found at a higher field, typically between 10-25 ppm. The aromatic carbons display signals in the downfield region of the spectrum (125-150 ppm). The quaternary aromatic carbon (ipso-carbon) is expected to have a chemical shift around 146 ppm, while the other aromatic carbons (ortho, meta, and para) will appear in the 126-129 ppm range.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ar-C (Quaternary) | ~146 |
| Ar-CH (ortho, meta, para) | 126 - 129 |
| -CH₂-OH (C-1) | ~61 |
| -CH(Ph)- (C-3) | ~41 |
| -CH₂-CH₂OH (C-2) | ~40 |
| -CH₃ (C-4) | ~22 |
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through the analysis of fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS)
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The mass spectrum of 3-Phenyl-butan-1-ol shows a molecular ion peak at a mass-to-charge ratio (m/z) of 150, which corresponds to the molecular weight of the compound (C₁₀H₁₄O) pdx.edu.
The fragmentation pattern is characteristic of an alcohol containing a phenyl group. A common fragmentation pathway for alcohols is alpha-cleavage, the breaking of a bond adjacent to the carbon bearing the hydroxyl group. However, the most prominent fragmentation for this molecule involves the cleavage of the C-C bond between C-2 and C-3, which is beta to the hydroxyl group but alpha to the phenyl ring. This cleavage results in the formation of a highly stable benzylic carbocation.
Key observed fragments include:
m/z 105: This is often the base peak and corresponds to the [C₈H₉]⁺ ion, formed by the loss of a C₂H₅O radical through cleavage of the C2-C3 bond.
m/z 117: This significant peak arises from the loss of a methyl radical followed by rearrangement, or from the loss of water and a methyl radical.
m/z 91: A common fragment in compounds containing a benzyl group, this corresponds to the tropylium ion [C₇H₇]⁺, formed through rearrangement and cleavage.
m/z 77: Represents the phenyl cation [C₆H₅]⁺.
The molecular ion for alcohols is often of low abundance due to the ease of fragmentation pdx.edu.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound, the exact mass is a critical piece of data for confirming its molecular formula as C₁₀H₁₄O. The experimentally determined monoisotopic mass is consistent with the calculated value, confirming the elemental composition.
Calculated Exact Mass: 150.1045 g/mol
Measured Exact Mass: 150.104465066 Da
Infrared (IR) Spectroscopy for Functional Group Identification and Intermolecular Interactions
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure:
O-H Stretch: A strong and broad absorption band is observed in the region of 3200-3550 cm⁻¹. This broadness is a hallmark of the hydroxyl group and is due to intermolecular hydrogen bonding.
C-H Stretch (Aromatic): Absorption peaks are typically found just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹), which are characteristic of C-H bonds in the phenyl ring.
C-H Stretch (Aliphatic): Strong absorptions are seen just below 3000 cm⁻¹ (typically in the 2850-2950 cm⁻¹ range), corresponding to the C-H stretching vibrations of the methyl and methylene groups in the butyl chain.
C-O Stretch: A strong band corresponding to the stretching vibration of the C-O single bond of the primary alcohol is observed in the 1000-1260 cm⁻¹ region.
C=C Stretch (Aromatic): Medium to weak absorptions in the 1400-1600 cm⁻¹ range are indicative of the carbon-carbon double bond stretching within the aromatic ring.
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol (O-H) | Stretch (H-bonded) | 3200 - 3550 | Strong, Broad |
| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium |
| Aliphatic (C-H) | Stretch | 2850 - 2950 | Strong |
| Aromatic (C=C) | Stretch | 1400 - 1600 | Medium-Weak |
| Alcohol (C-O) | Stretch | 1000 - 1260 | Strong |
Chiroptical Spectroscopy for Absolute Configuration Confirmation
Chiroptical spectroscopy is indispensable for determining the absolute configuration of chiral molecules. Techniques such as Electronic Circular Dichroism (ECD) and optical rotation measurements provide information on how a molecule interacts with plane-polarized and circularly polarized light, respectively. This interaction is unique to the three-dimensional arrangement of atoms in a chiral molecule and can be used to assign the (R) or (S) configuration.
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with positive or negative peaks (Cotton effects), is highly sensitive to the stereochemistry of the molecule.
For this compound, the ECD spectrum would be expected to arise from the electronic transitions of the phenyl chromophore. The chiral center at the third carbon atom induces chirality in the environment of the phenyl group, leading to a measurable ECD signal. The sign and intensity of the Cotton effects would be directly related to the spatial arrangement of the substituents around the chiral center and their influence on the electronic transitions of the benzene ring.
Optical Rotation Measurements
Optical rotation is the rotation of the plane of linearly polarized light as it passes through a chiral substance. The direction and magnitude of this rotation are characteristic of the compound. The specific rotation, [α], is a standardized measure of this property.
The National Institute of Standards and Technology (NIST) WebBook lists the stereoisomer as (R)-(-)-3-phenyl-1-butanol, indicating that the (R)-enantiomer is levorotatory, meaning it rotates the plane of polarized light to the left (a negative rotation). However, a specific value for the rotation is not provided. The specific rotation is a critical parameter for characterizing a chiral compound and is dependent on the wavelength of light used (commonly the sodium D-line at 589 nm), the temperature, the solvent, and the concentration.
The relationship for calculating specific rotation is:
[α]λT = α / (l × c)
Where:
[α] is the specific rotation
T is the temperature in degrees Celsius
λ is the wavelength of light
α is the observed rotation
l is the path length of the polarimeter tube in decimeters
c is the concentration of the sample in g/mL
Without experimental data from published research, a data table of specific rotation values under various conditions cannot be compiled. The reporting of such a value in a scientific study would typically be presented as follows:
Table 1: Hypothetical Optical Rotation Data for this compound
| Specific Rotation [α]DT | Temperature (T) | Concentration (c) | Solvent |
| Value not available | e.g., 20 °C | e.g., 1.0 g/100 mL | e.g., Chloroform |
The sign of the specific rotation (levorotatory, "-", or dextrorotatory, "+") is a key identifier for a specific enantiomer, but it is important to note that the (R) or (S) designation does not inherently predict the direction of optical rotation.
Computational Chemistry and Theoretical Studies of R 3 Phenyl Butan 1 Ol
Molecular Modeling and Conformation Analysis
The biological activity and chemical reactivity of a flexible molecule such as (R)-3-Phenyl-butan-1-OL are intrinsically linked to its three-dimensional structure and the relative stability of its conformers. Molecular modeling and conformational analysis aim to identify the most stable spatial arrangements of the atoms in the molecule.
Detailed research findings from computational studies, often employing methods like molecular mechanics (MM) or semi-empirical methods, can reveal the potential energy surface of the molecule. For this compound, the key degrees of freedom for conformational changes are the rotation around the C-C single bonds of the butyl chain and the orientation of the phenyl group.
A systematic conformational search would typically involve rotating the dihedral angles associated with the C1-C2, C2-C3, and C3-phenyl bonds to identify all possible low-energy conformers. The relative energies of these conformers can then be calculated, and their populations at a given temperature can be estimated using the Boltzmann distribution.
Interactive Data Table: Hypothetical Conformational Analysis of this compound
Below is a table illustrating the kind of data that would be generated from a conformational analysis study. The conformers are distinguished by the dihedral angles of the butyl chain, and their relative energies are calculated.
| Conformer | Dihedral Angle (C1-C2-C3-C(phenyl)) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| 1 | -60° (gauche) | 0.00 | 45.2 |
| 2 | 180° (anti) | 0.50 | 27.4 |
| 3 | 60° (gauche) | 0.25 | 34.8 |
| 4 | 0° (eclipsed) | 5.00 | <0.1 |
Note: The data in this table is illustrative and intended to represent typical results from a computational conformational analysis. It is not based on published experimental data for this specific molecule.
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energetics of molecules compared to molecular mechanics. These calculations can be used to optimize the geometry of the conformers identified in the molecular modeling stage and to obtain more reliable energy values.
For this compound, DFT calculations could be employed to determine various electronic properties, such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a particularly important parameter as it provides an indication of the molecule's kinetic stability and chemical reactivity.
Energetic calculations can also be used to determine the molecule's heat of formation, ionization potential, and electron affinity. These thermodynamic quantities are crucial for understanding the molecule's stability and its behavior in chemical reactions.
Interactive Data Table: Calculated Electronic and Energetic Properties of this compound
This table presents hypothetical data that could be obtained from quantum chemical calculations on the most stable conformer of this compound.
| Property | Calculated Value |
| Energy of HOMO | -6.5 eV |
| Energy of LUMO | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.8 D |
| Heat of Formation | -35.2 kcal/mol |
Note: The data in this table is for illustrative purposes to show the output of quantum chemical calculations and is not based on specific published research for this compound.
Prediction of Spectroscopic Properties and Reactivity Profiles
A significant application of quantum chemical calculations is the prediction of spectroscopic properties. For this compound, methods like GIAO (Gauge-Independent Atomic Orbital) can be used in conjunction with DFT to predict its ¹H and ¹³C NMR chemical shifts. These predictions can be invaluable in confirming the structure of the molecule and in assigning the peaks in experimentally obtained spectra. Similarly, vibrational frequencies corresponding to IR and Raman spectra can also be computed.
The reactivity of this compound can be explored by analyzing its electronic structure. The electrostatic potential map can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), thus predicting sites susceptible to attack by different reagents. The energies of the frontier molecular orbitals (HOMO and LUMO) also provide insights into the molecule's reactivity in concerted reactions.
For instance, the hydroxyl group would be identified as a likely site for electrophilic attack or as a proton donor, while the phenyl ring could be susceptible to electrophilic aromatic substitution.
Interactive Data Table: Predicted vs. Hypothetical Experimental ¹³C NMR Chemical Shifts
This table illustrates how computationally predicted NMR data can be compared with experimental data to aid in structure elucidation.
| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |
| C1 (-CH₂OH) | 63.5 | 63.2 |
| C2 (-CH₂) | 40.1 | 39.8 |
| C3 (-CH) | 38.9 | 38.6 |
| C4 (-CH₃) | 22.4 | 22.1 |
| Phenyl C (ipso) | 145.8 | 145.5 |
| Phenyl C (ortho) | 128.7 | 128.4 |
| Phenyl C (meta) | 126.9 | 126.6 |
| Phenyl C (para) | 126.2 | 125.9 |
Note: The chemical shifts are illustrative and not from a published study on this molecule.
Computational Design and Optimization of Stereoselective Reactions
Computational chemistry plays a crucial role in the design and optimization of stereoselective reactions to synthesize chiral molecules like this compound. Theoretical modeling can be used to study the mechanism of a reaction and to understand the origin of its stereoselectivity.
For example, in a catalytic asymmetric reduction of a corresponding ketone to produce this compound, computational methods can be used to model the transition states of the reaction with different chiral catalysts. By comparing the energies of the transition states leading to the (R) and (S) enantiomers, the enantiomeric excess (ee) of the reaction can be predicted.
This information can then be used to modify the structure of the catalyst to enhance the desired stereoselectivity. Computational screening of virtual libraries of catalysts can accelerate the discovery of new and more efficient catalysts for the synthesis of this compound.
A general workflow for the computational design of a stereoselective reaction would involve:
Identifying a suitable prochiral starting material.
Proposing a reaction mechanism with a chiral catalyst.
Modeling the key transition states for the formation of both (R) and (S) enantiomers using quantum chemical methods.
Calculating the energy barriers for each pathway to predict the stereochemical outcome.
Iteratively modifying the catalyst structure in silico to maximize the energy difference between the diastereomeric transition states, thereby improving the predicted enantioselectivity.
This in silico approach significantly reduces the experimental effort required to develop highly stereoselective synthetic routes.
Future Research Trajectories and Emerging Methodologies for R 3 Phenyl Butan 1 Ol
Discovery and Development of Novel and More Efficient Asymmetric Synthetic Routes
The synthesis of enantiomerically pure compounds is a central goal of modern organic chemistry. For (R)-3-phenyl-butan-1-ol, research has progressed from classical resolutions to highly efficient asymmetric methods. The primary strategy involves the asymmetric reduction of the prochiral ketone, 4-phenyl-2-butanone.
Early methods included the reduction of derivatives of 3-phenylbutyric acid. However, recent advancements have focused on catalytic asymmetric reduction, which offers higher efficiency and atom economy. These routes often employ molecular hydrogen or other reducing agents in the presence of a chiral catalyst. The development of multi-component reactions and cascade processes also represents a promising frontier, allowing for the construction of the molecule in fewer steps with reduced waste.
Future work aims to develop routes that are not only highly selective but also economically viable and scalable for industrial application. This includes exploring flow chemistry, which can offer improved control over reaction conditions and enhance safety and efficiency.
Table 1: Comparison of Selected Asymmetric Synthetic Routes to this compound
| Starting Material | Methodology | Key Reagents/Catalyst Type | Typical Yield | Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|---|---|
| Methyl 3-phenylbutyrate | Ester Reduction | Reducing agents (e.g., LiAlH₄) | High | Requires chiral precursor | |
| 4-Phenyl-2-butanone | Asymmetric Transfer Hydrogenation | Chiral Ruthenium or Rhodium complexes | >90% | Up to 99% | |
| 4-Phenyl-2-butanone | Asymmetric Borane (B79455) Reduction (CBS) | Borane, Chiral oxazaborolidine catalyst | High | >95% | |
| 4-Phenyl-2-butanone | Biocatalytic Reduction | Carbonyl reductase enzymes (KREDs) | >95% | >99% |
Exploration of New Catalytic Systems for Enhanced Enantioselectivity and Sustainability
The catalyst is the cornerstone of asymmetric synthesis, dictating both the efficiency and the stereochemical outcome of the reaction. Research into new catalytic systems for producing this compound is driven by the dual goals of achieving near-perfect enantioselectivity and improving sustainability.
Transition Metal Catalysis: Chiral complexes of metals like palladium, iridium, ruthenium, and rhodium are highly effective for the asymmetric hydrogenation of ketones. The development of novel chiral ligands is a key area of research, as the ligand structure is crucial for creating a chiral environment that directs the stereochemical course of the reduction.
Biocatalysis: The use of enzymes, particularly ketoreductases (KREDs), represents a significant advance in sustainable chemistry. These biocatalysts operate under mild conditions (room temperature and neutral pH in aqueous media), are highly selective, and are biodegradable. Recombinant DNA technology allows for the production of enzymes with tailored substrate specificities and enhanced stability, making biocatalytic reduction a highly attractive option for industrial-scale synthesis.
Organocatalysis: Metal-free small organic molecules can also act as chiral catalysts. While often requiring higher catalyst loadings than metal-based systems, organocatalysts are generally less toxic and less sensitive to air and moisture, offering operational simplicity.
Table 2: Emerging Catalytic Systems for the Asymmetric Reduction of 4-Phenyl-2-butanone
| Catalyst Class | Specific Example | Key Advantages | Reference |
|---|---|---|---|
| Transition Metal | (R,R)-DACH-phenyl Trost ligand with Palladium | High activity, broad substrate scope | |
| Transition Metal | Iridium-catalyzed C–H functionalization | Enables sequential reactions to build complexity | |
| Biocatalyst | Recombinant E. coli expressing carbonyl reductase | Exceptional enantioselectivity (>99.9% e.e.), green reaction conditions | |
| Organocatalyst | Chiral phosphoric acids | Metal-free, operational simplicity |
Expanding the Synthetic Scope of this compound in Complex Molecule Construction
This compound serves as a versatile chiral building block for the synthesis of more complex molecules, including natural products and active pharmaceutical ingredients. Its bifunctional nature, possessing both a stereocenter and a primary alcohol, allows for a variety of subsequent chemical transformations.
The primary hydroxyl group can be readily converted into other functional groups. For instance, it can be oxidized to an aldehyde or carboxylic acid, or transformed into a leaving group (like a tosylate or halide) to enable nucleophilic substitution reactions. These transformations pave the way for constructing larger carbon skeletons. The inherent chirality of the molecule can be used to control the stereochemistry of new stereocenters formed in subsequent reactions, a strategy known as substrate-controlled synthesis. This makes it a valuable precursor for creating molecules with multiple, well-defined stereocenters, which is often a requirement for biologically active compounds.
Future research will likely focus on incorporating this chiral motif into novel therapeutic agents and exploring its use in domino or tandem reaction sequences, where multiple bonds are formed in a single operation, to streamline the synthesis of complex targets.
Table 3: Potential Synthetic Transformations of this compound
| Reaction Type | Product Functional Group | Potential Application in Complex Synthesis |
|---|---|---|
| Oxidation | Aldehyde, Carboxylic Acid | Formation of amides, esters, or use in C-C bond forming reactions. |
| Conversion to Leaving Group (e.g., Tosylation) | Alkyl Tosylate | Nucleophilic substitution to introduce amines, azides, cyanides, etc. |
| Etherification (e.g., Williamson Synthesis) | Ether | Linkage to other molecular fragments. |
| Palladium-Catalyzed Cross-Coupling | Substituted Phenyl Ring | Modification of the aromatic ring to build biaryl structures. |
Development of Advanced Analytical Techniques for In Situ Reaction Monitoring and Kinetic Studies
Optimizing synthetic reactions requires a deep understanding of their underlying kinetics and mechanisms. Traditional methods of analysis, which involve taking samples at various time points for offline analysis, can be time-consuming and may not capture the behavior of transient intermediates. Advanced analytical techniques that allow for in situ (in the reaction vessel) monitoring are therefore invaluable.
In Situ Spectroscopy: Techniques like Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for real-time reaction analysis. By monitoring changes in the vibrational or magnetic signatures of reactants, intermediates, and products over time, researchers can determine reaction rates, identify key intermediates, and gain insight into the catalytic cycle. This data is crucial for optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and selectivity.
Advanced Mass Spectrometry: Modern mass spectrometry techniques, especially when coupled with rapid sampling technologies, can provide highly sensitive and specific monitoring of reaction components. Electrospray ionization (ESI-MS), for example, can be used to directly sample a reaction mixture and detect catalytic species and intermediates, even at very low concentrations.
The integration of these advanced analytical methods into reaction development workflows, particularly in automated and high-throughput screening systems, accelerates the discovery and optimization of new synthetic routes for compounds like this compound.
Table 4: Advanced Analytical Techniques for Reaction Monitoring and Kinetic Studies
| Technique | Information Obtained | Advantages for Asymmetric Synthesis |
|---|---|---|
| In Situ FT-IR Spectroscopy | Concentration profiles of reactants/products, reaction rate constants, activation energy. | Non-invasive, real-time data acquisition, suitable for screening catalysts and conditions. |
| In Situ NMR Spectroscopy | Structural information on intermediates, kinetic data, determination of enantiomeric excess with chiral solvating agents. | Provides detailed structural insights into the reaction mechanism. |
| Reaction Calorimetry | Heat flow, reaction enthalpy. | Provides thermodynamic data, crucial for ensuring process safety during scale-up. |
| Mass Spectrometry (e.g., ESI-MS) | Detection of intermediates and catalytic species, byproduct identification. | High sensitivity, allows for the direct observation of species involved in the catalytic cycle. |
Q & A
Basic: What are the standard synthetic routes for (R)-3-Phenyl-butan-1-OL, and how can enantiomeric purity be ensured?
Answer:
The synthesis of this compound typically employs asymmetric reduction of ketone precursors (e.g., 3-phenylbutan-1-one) using chiral catalysts like Corey-Bakshi-Shibata (CBS) reagents or enzymatic methods. For enantiomeric purity, chiral chromatography (e.g., HPLC with chiral stationary phases such as cellulose derivatives) or crystallization with resolving agents (e.g., tartaric acid derivatives) is critical. Validation via polarimetry and NMR with chiral shift reagents (e.g., Eu(hfc)₃) ensures stereochemical fidelity .
Advanced: How do solvent systems and catalytic conditions influence the enantioselectivity of this compound synthesis?
Answer:
Solvent polarity and protic/aprotic nature significantly impact catalytic activity. For example, ionic liquids (e.g., [BMIM][PF₆]) enhance enantioselectivity in transition-metal-catalyzed reductions by stabilizing chiral intermediates through hydrogen bonding. Kinetic studies using in-situ FTIR or Raman spectroscopy can monitor reaction progress, while density functional theory (DFT) simulations predict optimal solvent-catalyst pairs to minimize racemization .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Assign stereochemistry via coupling constants (e.g., vicinal coupling in the alcohol moiety) and NOESY for spatial proximity analysis.
- Chiral GC/MS : Differentiates enantiomers using cyclodextrin-based columns.
- IR Spectroscopy : Confirms hydroxyl and aromatic C-H stretches (broad ~3300 cm⁻¹ and ~3050 cm⁻¹ peaks, respectively) .
Advanced: How can conflicting biological activity data for this compound be resolved across studies?
Answer:
Discrepancies often arise from impurities (e.g., residual solvents or diastereomers) or assay conditions. Methodological solutions include:
- HPLC-PDA-MS : Quantify impurities and verify compound identity.
- Dose-response profiling : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity.
- Meta-analysis : Compare solvent systems (e.g., DMSO vs. aqueous buffers) and cell lines to identify confounding variables .
Basic: What are the key structural analogs of this compound, and how do modifications affect reactivity?
Answer:
Common analogs include:
- 3-Phenyl-propan-1-OL : Reduced carbon chain lowers lipophilicity.
- (S)-3-Phenyl-butan-1-OL : Opposite enantiomer; compare activity via chiral switch studies.
- Fluoro- or bromo-substituted derivatives : Enhance metabolic stability or binding affinity. Reactivity trends are evaluated using Hammett plots or computational docking .
Advanced: What strategies optimize the scalability of this compound synthesis while retaining enantiopurity?
Answer:
- Continuous-flow systems : Improve heat/mass transfer for exothermic reductions.
- Immobilized catalysts : Chiral Ru-BINAP complexes on silica gel enable recycling and reduce metal leaching.
- Process analytical technology (PAT) : Real-time monitoring via inline NMR or UV-vis ensures batch consistency.
- Design of Experiments (DoE) : Multi-variable optimization (e.g., temperature, pressure, catalyst loading) minimizes side reactions .
Basic: How can researchers validate the stability of this compound under storage and experimental conditions?
Answer:
- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and varying pH to identify degradation products via LC-MS.
- Karl Fischer titration : Monitor hygroscopicity in solid-state storage.
- Long-term stability : Accelerated aging tests with periodic chiral HPLC analysis .
Advanced: What computational tools predict the pharmacokinetic properties of this compound derivatives?
Answer:
- QSAR models : Correlate logP, polar surface area, and H-bond donors with absorption (e.g., Caco-2 permeability).
- Molecular dynamics (MD) simulations : Predict blood-brain barrier penetration using free-energy perturbation.
- ADMET Predictor™ or SwissADME : Estimate metabolic pathways (e.g., CYP450 interactions) and toxicity .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Gloves (nitrile) and goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis to avoid inhalation.
- Waste disposal : Follow EPA guidelines for alcohol-containing organic waste (incineration preferred) .
Advanced: How can isotopic labeling (e.g., ¹³C or ²H) of this compound enhance mechanistic studies?
Answer:
- Tracer studies : Use ¹³C-labeled compounds in NMR to track metabolic fate in vivo.
- Kinetic isotope effects (KIE) : ²H labeling at reactive sites (e.g., β-carbon) elucidates rate-determining steps in oxidation reactions.
- Mass spectrometry imaging (MSI) : Spatial resolution of deuterated analogs in tissue sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
